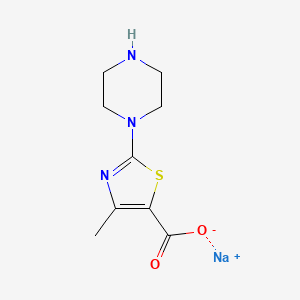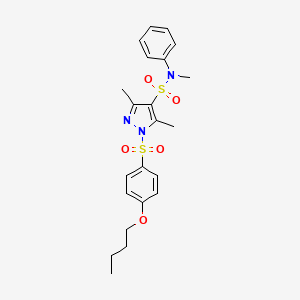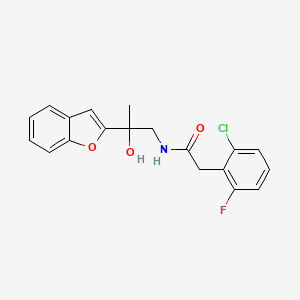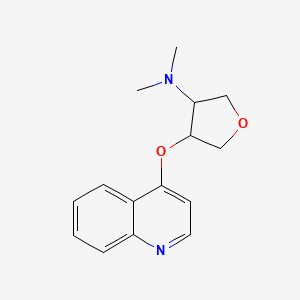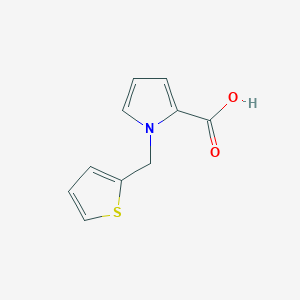
1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid” is a compound that contains a thiophene ring. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiophene ring. Thiophene is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions, such as the Gewald reaction, to form aminothiophene derivatives .Applications De Recherche Scientifique
Synthetic Chemistry and Material Science
The synthesis and characterization of new soluble conducting polymers, where derivatives similar to "1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid" serve as monomers, have been a focus area. These polymers exhibit promising electrochromic properties, making them suitable for electrochromic devices. For example, polymers synthesized from thiophene and pyrrole derivatives have been chemically polymerized to produce soluble polymers in common organic solvents. Their electrochemical behavior and potential in electrochromic applications have been extensively characterized, revealing properties such as solubility in organic solvents, thermal stability, and suitability for electrochromic devices due to their efficient switching ability and Π-Π* transitions indicating potential applications in smart windows and displays (Variş et al., 2006).
Crystal Structure Analysis
The compound's derivatives have also been analyzed for their crystal structure, which aids in understanding the molecular arrangements and interactions critical for designing materials with desired properties. An example is the analysis of "Crystal structure of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile," which provides insights into the structural inclinations and hydrogen bonding patterns essential for material science and pharmaceutical applications (Elgemeie et al., 2015).
Biomedical Research
In the realm of biomedical research, derivatives of "this compound" have been explored for their antimicrobial activity. Schiff bases derived from chitosan and heteroaryl pyrazole derivatives, including thiophene-containing compounds, have shown significant activity against both gram-negative and gram-positive bacteria, as well as fungi. These findings indicate the potential of these compounds in developing new antimicrobial agents, which is crucial in the fight against drug-resistant microbial strains (Hamed et al., 2020).
Orientations Futures
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of “1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid” and its derivatives could involve exploring their potential biological activities and applications.
Propriétés
IUPAC Name |
1-(thiophen-2-ylmethyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)9-4-1-5-11(9)7-8-3-2-6-14-8/h1-6H,7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXQVRCIJMWQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-isobutyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2736740.png)
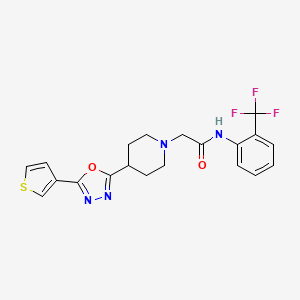

![6-Chloro-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2736745.png)
![2-cyano-3-[2-(N-methylacetamido)-1,3-thiazol-4-yl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B2736746.png)


![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2736749.png)

